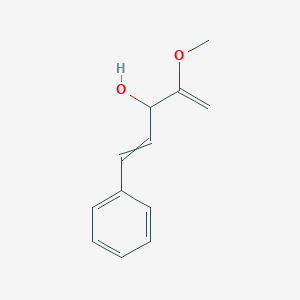

4-Methoxy-1-phenylpenta-1,4-dien-3-ol

Description

The compound 4-Methoxy-1-phenylpenta-1,4-dien-3-ol belongs to the family of dienols, which are characterized by a hydroxyl group attached to a carbon within a diene system. While specific research on this particular molecule is not extensively documented in publicly available literature, its structural features—a phenyl group, a methoxy (B1213986) substituent, and the dienol core—suggest a rich and nuanced reactivity profile. The strategic placement of the methoxy group can significantly influence the electronic properties of the diene system, thereby impacting its behavior in various chemical transformations.

Dienol and the closely related diene motifs are integral components of numerous biologically active natural products and are pivotal intermediates in the synthesis of complex molecules. researchgate.netnih.gov Their prevalence underscores their importance as versatile building blocks. For instance, the diene functionality is present in molecules like abscisic acid, a crucial phytohormone. researchgate.net The 1,3-diol motif, which can be a precursor to or derived from dienols, is a central feature in polyketides, a class of secondary metabolites with a wide range of biological activities, including anticancer and antibiotic properties. nih.gov

The strategic incorporation of dienol functionalities allows for a diverse array of subsequent chemical modifications, making them highly valuable in both total synthesis and the generation of molecular libraries for drug discovery. nih.gov The ability to construct these motifs efficiently and with high stereocontrol is a testament to the advancements in synthetic methodology.

The synthesis of dienols and dienes has historically presented a set of challenges that chemists continue to address with innovative solutions. rroij.com Traditional methods, while foundational, can sometimes be limited by issues of efficiency, selectivity, and environmental impact. rroij.com Achieving specific stereoisomers (E/Z configurations) of the double bonds within the diene system is a persistent challenge that requires sophisticated catalytic systems or carefully designed synthetic routes. researchgate.net

Contemporary approaches often focus on developing greener and more atom-economical processes. mdpi.com This includes the use of novel catalysts and reaction conditions to overcome the limitations of classical methods. rroij.comresearchgate.net For instance, the development of multicatalytic processes, where multiple catalytic cycles operate in a single pot, aims to increase efficiency and reduce waste. researchgate.net Despite these advancements, the synthesis of highly substituted and functionally complex dienols remains a formidable task, often requiring multi-step sequences and careful optimization of reaction conditions.

Dienols exhibit a rich and varied reactivity, primarily stemming from the interplay between the hydroxyl group and the conjugated diene system. libretexts.org The oxygen atom of the enol can donate electron density into the double bond, making the α-carbon nucleophilic and susceptible to attack by electrophiles. libretexts.orgfiveable.me This reactivity is fundamental to a wide range of carbon-carbon bond-forming reactions.

Key reactivity patterns include:

Electrophilic Attack: The electron-rich diene system can react with various electrophiles. The position of the attack can often be controlled by the electronic nature of the substituents on the diene.

Cycloaddition Reactions: Dienols are excellent partners in cycloaddition reactions, most notably the Diels-Alder reaction, to form complex cyclic structures. organic-chemistry.org The intramolecular version of this reaction is a powerful tool in natural product synthesis. organic-chemistry.org

Oxidation: The dienol moiety can be oxidized to form various carbonyl compounds, including enones and diones, which are themselves valuable synthetic intermediates.

Rearrangement Reactions: Under certain conditions, dienols can undergo rearrangements to form other stable isomers.

The versatility of dienols as synthetic intermediates is further enhanced by their ability to participate in a variety of named reactions, such as aldol-type condensations and Michael additions, making them indispensable tools in the arsenal (B13267) of the synthetic organic chemist. fiveable.me

Compound Data

Structure

2D Structure

3D Structure

Properties

CAS No. |

918944-52-2 |

|---|---|

Molecular Formula |

C12H14O2 |

Molecular Weight |

190.24 g/mol |

IUPAC Name |

4-methoxy-1-phenylpenta-1,4-dien-3-ol |

InChI |

InChI=1S/C12H14O2/c1-10(14-2)12(13)9-8-11-6-4-3-5-7-11/h3-9,12-13H,1H2,2H3 |

InChI Key |

SYTWHVKVRFSRRC-UHFFFAOYSA-N |

Canonical SMILES |

COC(=C)C(C=CC1=CC=CC=C1)O |

Origin of Product |

United States |

Synthetic Strategies for 4 Methoxy 1 Phenylpenta 1,4 Dien 3 Ol and Analogous Dienols

Catalytic Approaches for Dienol Formation

Catalytic methods offer an efficient and atom-economical route to dienols, often avoiding the need for pre-functionalized substrates and stoichiometric reagents.

Transition Metal-Catalyzed Redox-Neutral Coupling Reactions

Nickel-catalyzed reductive coupling reactions represent a powerful strategy for the formation of carbon-carbon bonds. The coupling of 1,3-dienes with aldehydes, pioneered by the groups of Mori and Tamaru, provides access to homoallylic and bishomoallylic alcohols. nih.govresearchgate.net These reactions typically employ a nickel(0) catalyst, which can be generated in situ from precursors like Ni(acac)₂ or Ni(cod)₂, and a reducing agent such as triethylborane (B153662) (Et₃B) or diethylzinc (B1219324) (Et₂Zn). nih.govresearchgate.net The mechanism is believed to involve the oxidative cyclization of the nickel catalyst with the diene and the aldehyde to form a nickelacycle intermediate. Subsequent reductive elimination, often facilitated by the reducing agent, yields the desired dienol product and regenerates the active nickel(0) species. These reactions often proceed with good regioselectivity and diastereoselectivity. nih.gov

A notable example is the nickel-catalyzed homoallylation of aldehydes with 1,3-dienes in the presence of triethylborane, which serves as a reducing agent. This method allows for the smooth formation of substituted unsaturated alcohols at room temperature. nih.gov

A significant advancement in this area is the development of dual catalytic systems that combine a transition metal with a co-catalyst to enhance reactivity and selectivity. A redox-neutral coupling of 1,3-dienes and aldehydes has been achieved using a dual nickel and Brønsted acid catalytic system. nih.gov This approach is highly atom-economical as it avoids the use of stoichiometric metallic reagents or external reductants.

In this system, the Brønsted acid plays a crucial role. It is proposed that after the initial oxidative cyclization of the nickel, diene, and aldehyde to form a nickelacycle, the Brønsted acid protonates this intermediate. This is followed by a β-hydride elimination to generate the dienol product and a Ni-H species, which can then complete the catalytic cycle. nih.gov The choice of Brønsted acid is critical for both reactivity and selectivity, with 2-isopropoxyphenol (B44703) being identified as an effective co-catalyst, leading to high yields and E/Z selectivity for the resulting dienols. nih.gov

Table 1: Nickel- and Brønsted Acid-Catalyzed Redox-Neutral Coupling of Dienes and Aldehydes Reaction conditions: Ni(cod)₂ (10 mol%), PCyp₃ (20 mol%), 2-isopropoxyphenol (20 mol%), diene (2.0 equiv), aldehyde (1.0 equiv), in MeOH at 75 °C for 16 h.

| Entry | Diene | Aldehyde | Product | Yield (%) | E/Z Ratio |

| 1 | Isoprene | Benzaldehyde (B42025) | 4-Methyl-1-phenylpenta-1,4-dien-3-ol | 85 | 10.0:1 |

| 2 | Isoprene | 4-Methoxybenzaldehyde (B44291) | 1-(4-Methoxyphenyl)-4-methylpenta-1,4-dien-3-ol | 88 | 10.5:1 |

| 3 | Isoprene | 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)-4-methylpenta-1,4-dien-3-ol | 82 | 9.5:1 |

| 4 | 1,3-Pentadiene | Benzaldehyde | 1-Phenylhexa-1,4-dien-3-ol | 75 | >20:1 |

| 5 | 2,4-Hexadiene | Benzaldehyde | 5-Methyl-1-phenylhexa-1,4-dien-3-ol | 94 | >50:1 |

This table is based on data from a study on nickel- and Brønsted acid-catalyzed redox-neutral coupling reactions. nih.gov

Stereoselective Catalytic Methods

The development of stereoselective methods for dienol synthesis is of paramount importance for accessing chiral building blocks. Chiral ligands can be employed in transition metal-catalyzed reactions to induce enantioselectivity.

For instance, nickel-catalyzed asymmetric three-component couplings of 1,3-dienes, aldehydes, and silanes have been developed using chiral N-heterocyclic carbene (NHC) ligands. wikipedia.org These reactions can produce a variety of dienol derivatives with high regio-, diastereo-, and enantioselectivity (up to 97% ee). wikipedia.org The careful design of the chiral NHC ligand, such as those with bulky substituents on the nitrogen atoms, is crucial for achieving high levels of stereocontrol. wikipedia.org

Another approach involves the use of chiral phosphoramidite (B1245037) ligands, such as those derived from SPINOL or VAPOL, in nickel-catalyzed reductive couplings. researchgate.netresearchgate.net While some common chiral ligands have shown limited success, VAPOL-derived phosphoramidites have proven effective in promoting the enantioselective synthesis of pre-differentiated 1,2-diols from dienol ethers and aldehydes, demonstrating the potential for high stereocontrol in related transformations. researchgate.net

Table 2: Enantioselective Nickel-Catalyzed Three-Component Coupling Reaction conditions: Ni(cod)₂ (10 mol%), chiral NHC ligand (12 mol%), silane (B1218182) (1.2 equiv), diene (1.5 equiv), aldehyde (1.0 equiv) in THF.

| Entry | Diene | Aldehyde | Silane | Yield (%) | ee (%) |

| 1 | 1,3-Butadiene | Benzaldehyde | PhMe₂SiH | 92 | 90 |

| 2 | 1,3-Butadiene | 4-Chlorobenzaldehyde | PhMe₂SiH | 95 | 92 |

| 3 | 1,3-Butadiene | 2-Naphthaldehyde | PhMe₂SiH | 93 | 97 |

| 4 | Isoprene | Benzaldehyde | PhMe₂SiH | 88 | 91 |

| 5 | Isoprene | Heptanal | PhMe₂SiH | 91 | 82 |

This table is based on data from a study on nickel-catalyzed asymmetric three-component coupling reactions. wikipedia.org

Organometallic Reagent-Based Methodologies

The addition of organometallic reagents to carbonyl compounds is a classic and reliable method for carbon-carbon bond formation.

Vinyl Grignard Reagent Additions

Vinyl Grignard reagents are potent nucleophiles that readily add to aldehydes to form allylic alcohols. In the context of synthesizing 1,4-dien-3-ols, the addition of a vinyl Grignard reagent to an α,β-unsaturated aldehyde is a direct and effective strategy.

The stereochemical outcome of the addition of Grignard reagents to α-chiral aldehydes can often be predicted using models such as the Felkin-Anh or Cram chelation models. libretexts.orguwindsor.ca In the absence of a chelating group, the Felkin-Anh model generally predicts the stereoselectivity, where the nucleophile attacks from the face opposite the largest substituent on the α-carbon. libretexts.orguwindsor.ca However, if a chelating group (e.g., an alkoxy group) is present, a Grignard reagent can coordinate to both the carbonyl oxygen and the heteroatom of the chelating group, leading to a reversal of stereoselectivity, as described by the Cram chelate model. libretexts.orguwindsor.ca The choice of the Grignard reagent (e.g., vinylmagnesium bromide vs. vinylmagnesium iodide) can also influence the diastereoselectivity of the addition.

The addition of vinyl Grignard reagents to α,β-unsaturated aldehydes provides a straightforward route to dienols. The regioselectivity of this addition is typically 1,2-addition to the carbonyl group, although 1,4-conjugate addition can sometimes be a competing pathway, especially with α,β-unsaturated ketones.

Table 3: Diastereoselective Addition of Vinylmagnesium Bromide to Chiral α,β-Unsaturated Aldehydes Reaction conditions: Aldehyde (1.0 equiv), Vinylmagnesium Bromide (1.2 equiv) in THF at -78 °C.

| Entry | Aldehyde | Major Diastereomer | Diastereomeric Ratio (d.r.) |

| 1 | (R)-2-Phenylpropanal | (2R,3S)-3-Hydroxy-2-phenyl-4-pentenal | 3:1 |

| 2 | (R)-3-Hydroxy-2-methylbutanal (BOM protected) | (2R,3R,4S)-4-Hydroxy-2-methyl-5-hexenal | 10:1 (Cram Chelate) |

| 3 | (R)-2-Benzyloxypropanal | (2R,3R)-3-Hydroxy-2-benzyloxy-4-pentenal | 9:1 (Cram Chelate) |

| 4 | (S)-2-Methyl-3-phenylpropanal | (2S,3R)-3-Hydroxy-2-methyl-3-phenyl-4-pentenal | 4:1 |

This table presents representative examples of diastereoselective additions of vinyl Grignard reagents based on established stereochemical models. libretexts.orguwindsor.ca

Lewis Acid-Mediated Additions of Pentadienyltrimethylsilane and Pentadienyltrimethylstannane Equivalents

The addition of carbon nucleophiles to carbonyl compounds is a fundamental bond-forming reaction. Pentadienyl organosilane and organostannane reagents serve as effective pentadienyl anion equivalents for the construction of dienol frameworks. The reactivity of these reagents with aldehydes, such as benzaldehyde or its derivatives, is significantly enhanced by the presence of a Lewis acid. nih.gov

The general mechanism involves the activation of the aldehyde carbonyl group by coordination with a Lewis acid (e.g., TiCl₄, SnCl₄, BF₃·OEt₂). This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. nih.gov The pentadienyltrimethylsilane, which is a vinylogous silyl (B83357) enol ether, then attacks the activated carbonyl. The reaction typically proceeds via an open transition state. nih.gov Subsequent aqueous workup cleaves the silyl ether, yielding the desired dienol. The use of chiral Lewis acids or chiral Lewis bases to activate a weak Lewis acid like silicon tetrachloride can facilitate enantioselective additions. nih.govillinois.edu

The reaction of a pentadienylsilane with an aldehyde can result in two regioisomers, the 1,2-adduct (α-adduct) and the 1,4-adduct (γ-adduct). The regioselectivity is influenced by factors such as the nature of the Lewis acid, the solvent, and the substitution pattern on both the silane and the aldehyde. For instance, harder Lewis acids tend to favor α-addition, while softer Lewis acids can lead to more γ-addition.

| Reactant 1 | Reactant 2 | Lewis Acid Catalyst | Product Type |

| Pentadienyltrimethylsilane | Benzaldehyde | TiCl₄ | Phenyl-substituted hexadienol |

| Pentadienyltrimethylstannane | 4-Methoxybenzaldehyde | BF₃·OEt₂ | Methoxy-phenyl substituted hexadienol |

| Silyl Dienol Ether | Various Aldehydes | SiCl₄ / Chiral Phosphoramide | anti-Diastereomer, Enantioselective |

Utilization of Pentadienylzincates and Penta-2,4-dienyltitanium Complexes

Organozinc and organotitanium reagents are valuable tools in organic synthesis for the formation of carbon-carbon bonds. Analogous to Grignard and organolithium reagents, pentadienylzinc and pentadienyltitanium complexes act as potent nucleophiles that can add to aldehydes and ketones. The preparation of these reagents often involves the transmetalation of a corresponding pentadienyl-lithium or -magnesium species.

The addition of these organometallic complexes to an aldehyde like 4-methoxybenzaldehyde proceeds via nucleophilic attack on the carbonyl carbon. The resulting metal alkoxide is then hydrolyzed during aqueous workup to liberate the dienol product. Compared to their organolithium or -magnesium counterparts, organozinc and organotitanium reagents often exhibit greater functional group tolerance and can provide different stereochemical outcomes. Diastereoselective additions can sometimes be achieved by using chiral ligands on the metal center. While widely used for other nucleophilic additions, specific documented examples for the synthesis of 4-Methoxy-1-phenylpenta-1,4-dien-3-ol using these particular pentadienylmetallic reagents are less commonly detailed in the literature compared to other methods.

Classical Organic Reactions in Dienol Construction

Aldol (B89426) Condensation Followed by Reduction Strategies

A robust and frequently employed method for constructing the carbon skeleton of dienols involves a two-step sequence: a base-catalyzed aldol condensation followed by a selective reduction. The Claisen-Schmidt condensation, which is a type of mixed aldol condensation, is particularly well-suited for this purpose when one of the carbonyl partners has no α-hydrogens, such as an aromatic aldehyde. miracosta.edu

In this approach, two equivalents of an aromatic aldehyde, like 4-methoxybenzaldehyde, are reacted with a ketone that has α-hydrogens on both sides, such as acetone (B3395972). The reaction is typically catalyzed by a base like sodium hydroxide (B78521) or potassium hydroxide. azom.comchegg.com The base removes an α-hydrogen from the acetone to form an enolate, which then attacks the carbonyl of the aldehyde. gordon.edu A subsequent dehydration reaction occurs, driven by the formation of a stable conjugated system. miracosta.edu Because the acetone has two reactive α-carbons, the reaction can occur on both sides, leading to the formation of a symmetrical divinyl ketone, in this case, 1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one. azom.commagritek.com

The second step is the selective reduction of the central ketone in the dienone product to a secondary alcohol. This can be achieved with high chemoselectivity using hydride reagents like sodium borohydride (B1222165) (NaBH₄). youtube.com This reagent readily reduces aldehydes and ketones but typically does not affect the carbon-carbon double bonds of the conjugated system, thus preserving the dienyl structure and yielding the target dienol.

| Aldehyde | Ketone | Base Catalyst | Intermediate Product | Reduction Step | Final Product |

| 4-Methoxybenzaldehyde (2 eq.) | Acetone (1 eq.) | KOH / H₂O / Ethanol | 1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one | NaBH₄ / Methanol (B129727) | 1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-ol |

| Benzaldehyde (2 eq.) | Acetone (1 eq.) | NaOH / H₂O / Ethanol | 1,5-Diphenylpenta-1,4-dien-3-one | NaBH₄ / Methanol | 1,5-Diphenylpenta-1,4-dien-3-ol |

Wittig Reaction Applications for Specific Dienol Architectures

The Wittig reaction is a powerful method for synthesizing alkenes with excellent regiochemical control. wikipedia.org It involves the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent). wikipedia.org This strategy can be adapted to construct conjugated dienes and, by extension, dienols.

To construct a dienol framework, a key strategy involves reacting an α,β-unsaturated aldehyde with a suitable phosphorus ylide. researchgate.net For instance, an aldehyde like cinnamaldehyde (B126680) (3-phenylpropenal) could react with an ethyl-substituted ylide, such as ethylidenetriphenylphosphorane, to form the 1-phenylpenta-1,3-diene backbone. The stereochemistry of the newly formed double bond is dependent on the nature of the ylide. Non-stabilized ylides (where the group on the carbanion is an alkyl group) typically yield (Z)-alkenes, whereas stabilized ylides (with an electron-withdrawing group) favor the formation of (E)-alkenes. wikipedia.orgorganic-chemistry.org To ensure high stereoselectivity for the construction of conjugated dienes, it is often preferable to react a non-stabilized, saturated ylide with an α,β-unsaturated aldehyde. researchgate.net

To obtain the target dienol, the ylide or the aldehyde would need to incorporate a protected hydroxyl group. For example, reacting (2-oxo-2-phenylethyl)triphenylphosphonium bromide with an appropriate aldehyde containing a methoxy (B1213986) group and a double bond, followed by reduction, could lead to the desired structure. Alternatively, a more complex ylide bearing a protected hydroxyl group could be synthesized and reacted with an α,β-unsaturated aldehyde.

| Aldehyde Component | Ylide Precursor (Phosphonium Salt) | Base for Ylide Generation | Resulting Alkene Structure |

| Cinnamaldehyde | Ethyltriphenylphosphonium Bromide | n-Butyllithium | 1-Phenylpenta-1,3-diene |

| 3-(4-Methoxyphenyl)propenal | (Triphenylphosphoranylidene)acetaldehyde | N/A (Stabilized Ylide) | 5-(4-Methoxyphenyl)penta-2,4-dienal |

Generation and Trapping of Silyl Dienol Ethers

Silyl enol ethers are versatile intermediates in organic synthesis, acting as stable and isolable enolate equivalents. wikipedia.org This concept extends to silyl dienol ethers, which can be prepared from α,β-unsaturated ketones or dienones. The generation of a silyl dienol ether from a dienone, such as 1,5-diphenylpenta-1,4-dien-3-one, effectively "traps" the corresponding dienolate.

The synthesis is generally achieved by reacting the dienone with a silyl electrophile, most commonly trimethylsilyl (B98337) chloride (TMSCl), in the presence of a base. wikipedia.org The choice of base and reaction conditions determines the regioselectivity of the resulting silyl dienol ether. Strong, sterically hindered bases like lithium diisopropylamide (LDA) at low temperatures tend to deprotonate the less-hindered α-carbon, leading to the kinetic product. wikipedia.orgyoutube.com Weaker bases, such as triethylamine (B128534) (Et₃N), often allow for equilibration to the more substituted, thermodynamically stable silyl dienol ether. wikipedia.org An efficient method using NaBr-Me₃SiCl-Et₃N in DMF has also been reported for this transformation from α,β-unsaturated carbonyls. researchgate.net

Once formed, the silyl dienol ether is a neutral, stable compound that can be purified by chromatography. It can then be used in a variety of subsequent reactions, such as Mukaiyama aldol additions, where it acts as the nucleophile. nih.gov The dienol can be regenerated by simple hydrolysis of the silyl ether. wikipedia.org This trapping strategy allows for the dienolate to be generated and stored under non-basic conditions, enhancing its compatibility with a wider range of electrophiles and reaction conditions.

| Carbonyl Precursor | Silylating Agent | Base / Conditions | Product |

| 1,5-Diphenylpenta-1,4-dien-3-one | Trimethylsilyl chloride (TMSCl) | LDA, THF, -78 °C | (1Z,3E)-1,5-diphenyl-3-(trimethylsilyloxy)penta-1,3-diene (Kinetic Product) |

| 1,5-Diphenylpenta-1,4-dien-3-one | Trimethylsilyl chloride (TMSCl) | Triethylamine (Et₃N), reflux | (1E,3E)-1,5-diphenyl-3-(trimethylsilyloxy)penta-1,3-diene (Thermodynamic Product) |

| α,β-Unsaturated Ketone | TMSCl / NaI | Triethylamine, MeCN | Corresponding Silyl Dienol Ether |

Advanced Spectroscopic Characterization and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Assignment

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, offering deep insights into the chemical environment of individual atoms. For 4-Methoxy-1-phenylpenta-1,4-dien-3-ol, a combination of one-dimensional and two-dimensional NMR experiments is employed to determine its complex structure and stereochemistry.

The ¹H and ¹³C NMR spectra provide fundamental information about the number and types of protons and carbons in the molecule, respectively. The chemical shifts (δ) indicate the electronic environment of each nucleus, while the coupling constants (J) reveal the connectivity between adjacent atoms.

Expected ¹H NMR Data: The aromatic protons of the phenyl group are expected to appear in the downfield region (δ 7.0-7.5 ppm). The methoxy (B1213986) group protons will present as a sharp singlet around δ 3.8 ppm. The vinyl protons will show complex splitting patterns in the region of δ 5.0-7.0 ppm, with their coupling constants providing information about the stereochemistry of the double bonds. The proton attached to the carbon bearing the hydroxyl group (H-3) would likely appear as a multiplet around δ 4.5-5.0 ppm.

Expected ¹³C NMR Data: The carbon atoms of the phenyl ring will resonate in the aromatic region (δ 120-140 ppm). The carbon of the methoxy group is expected around δ 55 ppm. The olefinic carbons will be found in the δ 100-150 ppm range, and the carbon bearing the hydroxyl group (C-3) would be in the δ 60-80 ppm region.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 (CH) | 6.5 - 6.9 (d) | 125 - 135 |

| 2 (CH) | 6.0 - 6.4 (dd) | 128 - 138 |

| 3 (CH-OH) | 4.5 - 5.0 (m) | 70 - 80 |

| 4 (C) | --- | 140 - 150 |

| 5 (CH₂) | 5.0 - 5.5 (m) | 115 - 125 |

| Phenyl-H | 7.2 - 7.6 (m) | 127 - 130 (ortho, meta, para) |

| Methoxy (OCH₃) | ~3.8 (s) | ~55 |

| Phenyl-C (ipso) | --- | 135 - 140 |

| Phenyl-C (methoxy-substituted) | --- | 158 - 162 |

Note: The data presented are estimations based on analogous structures and general NMR principles. Actual experimental values may vary.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in the 1D spectra and for determining the molecule's three-dimensional structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. For this compound, COSY would show correlations between the vinyl protons (H-1, H-2, and H-5) and the allylic proton (H-3), confirming the dienol backbone. rsc.orgresearchgate.net It would also help in assigning the protons within the phenyl ring. rsc.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals protons that are close to each other in space, regardless of whether they are bonded. libretexts.orglibretexts.org NOESY is particularly valuable for determining the stereochemistry of the double bonds (E/Z configuration) and the relative stereochemistry of the chiral center at C-3. libretexts.orguic.edu For instance, a NOE correlation between H-1 and H-3 would suggest a specific spatial arrangement.

Determining the absolute configuration of the stereogenic center at C-3 requires the use of chiral derivatizing agents, with Mosher's method being a prominent example. nih.govstackexchange.comspringernature.com This method involves the esterification of the secondary alcohol with the two enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). nih.gov

The resulting diastereomeric esters will exhibit different ¹H NMR chemical shifts for the protons near the newly formed chiral ester linkage. mdpi.com By analyzing the differences in these chemical shifts (Δδ = δS - δR), the absolute configuration of the alcohol can be deduced. mdpi.com A systematic positive or negative sign for Δδ on either side of the stereocenter allows for the assignment of the R or S configuration. stackexchange.com While this method is powerful, it has been largely superseded by the more reliable advanced or modified Mosher method. mdpi.comnih.gov

For flexible molecules like this compound, traditional NMR methods may not be sufficient to fully define the conformation in solution. Advanced techniques like the measurement of Residual Dipolar Couplings (RDCs) can provide long-range structural information. rsc.orgnih.gov

RDCs are measured when the molecule is dissolved in a weakly aligning medium, which slightly restricts its tumbling. nih.gov The resulting small, measurable dipolar couplings are dependent on the orientation of the internuclear vectors relative to the magnetic field. rsc.orgrsc.org By comparing experimental RDC values with those calculated for different possible conformations, the most probable solution-state structure can be determined. nih.gov This method is particularly powerful for defining the relative orientations of distant parts of the molecule, which is challenging with NOE data alone. nih.gov

Mass Spectrometry (MS) for Fragmentation Analysis and Structural Information

Mass spectrometry provides information about the molecular weight of a compound and, through fragmentation analysis, offers valuable clues about its structure.

In Electron Impact (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. youtube.comnih.gov The fragmentation pattern serves as a molecular fingerprint. For this compound, several characteristic fragmentation pathways can be anticipated.

Aromatic alcohols typically show a prominent molecular ion peak due to the stability of the aromatic ring. whitman.edu Common fragmentation patterns for alcohols include the loss of a water molecule (M-18) and alpha-cleavage (cleavage of the bond adjacent to the oxygen-bearing carbon). libretexts.orgyoutube.com

Expected Fragmentation Pathways:

Molecular Ion (M⁺): The molecular ion peak would confirm the molecular weight of the compound.

Loss of Water [M-18]⁺: Dehydration is a common fragmentation for alcohols. youtube.com

Loss of a Methoxy Radical [M-31]⁺: Cleavage of the methoxy group is a likely event.

Benzylic Cleavage: Fragmentation at the bond between C-1 and the phenyl group would lead to a stable styryl cation or a phenyl cation (m/z 77).

Cleavage adjacent to the hydroxyl group: Alpha-cleavage on either side of C-3 would lead to characteristic fragment ions.

Interactive Data Table: Predicted Diagnostic EI-MS Fragments for this compound

| m/z | Possible Fragment Identity | Fragmentation Pathway |

| [M]⁺ | Molecular Ion | Ionization without fragmentation |

| [M-18]⁺ | [C₁₃H₁₂O]⁺ | Loss of H₂O |

| [M-31]⁺ | [C₁₂H₁₃O]⁺ | Loss of ∙OCH₃ |

| 133 | [C₉H₉O]⁺ | Cleavage of C3-C4 bond |

| 105 | [C₇H₅O]⁺ | Benzoyl cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Note: This table represents predicted fragmentation patterns based on general principles of mass spectrometry. Actual fragmentation may be more complex. The fragmentation patterns of similar compounds like (1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one show characteristic peaks that can help in identifying the core structure. nih.gov

Tandem Mass Spectrometry (MS/MS) for Detailed Structural Characterization

Tandem mass spectrometry (MS/MS) provides an effective means for the detailed structural characterization of this compound. This technique involves multiple stages of mass analysis, typically including the selection of a precursor ion and its subsequent fragmentation to yield product ions. The resulting fragmentation pattern offers a veritable fingerprint of the molecule's structure.

In a typical MS/MS experiment, the protonated molecule [M+H]⁺ or the molecular ion [M]⁺ of this compound would be selectively isolated. Collision-induced dissociation (CID) of this precursor ion would induce fragmentation at the weakest bonds and through characteristic rearrangement pathways. The expected fragmentation pathways for this compound would likely involve:

Loss of a water molecule (-18 Da): A common fragmentation for alcohols, leading to the formation of a stable, conjugated carbocation.

Loss of a methoxy radical (•OCH₃, -31 Da) or methanol (B129727) (-32 Da): Originating from the methoxy group, this fragmentation is a key indicator of its presence.

Cleavage of the C-C bonds adjacent to the hydroxyl group: This would lead to the formation of resonance-stabilized fragments.

Fragments characteristic of the phenyl group: The presence of ions at m/z 77 (phenyl cation) and m/z 105 (benzoyl cation, following rearrangement) would be indicative of the phenyl moiety.

The precise fragmentation pattern and the relative abundance of the product ions would be instrumental in confirming the connectivity of the atoms within the molecule.

Table 1: Predicted MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss (Da) | Structural Interpretation |

| [M+H]⁺ | [M+H - H₂O]⁺ | 18 | Loss of the hydroxyl group as water. |

| [M]⁺ | [M - •OCH₃]⁺ | 31 | Cleavage of the methoxy group. |

| [M+H]⁺ | [C₆H₅CH=CH]⁺ | - | Fragment corresponding to the styryl moiety. |

| [M]⁺ | [C₆H₅]⁺ | - | Phenyl cation. |

Influence of Derivatization on MS Fragmentation (e.g., Trimethylsilyl (B98337) Dienol Ethers)

For analysis by gas chromatography-mass spectrometry (GC-MS), polar functional groups like the hydroxyl group in this compound often require derivatization to increase thermal stability and volatility. fu-berlin.de The formation of a trimethylsilyl (TMS) ether is a common and effective derivatization strategy. nih.gov This process involves reacting the alcohol with a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to replace the active hydrogen of the hydroxyl group with a TMS group (-Si(CH₃)₃). fu-berlin.denih.gov

The introduction of a TMS group significantly alters the fragmentation pattern observed in mass spectrometry. nih.gov The fragmentation of TMS ethers is often directed by the silicon atom, leading to the formation of characteristic ions. For the TMS ether of this compound, the following changes in fragmentation would be anticipated:

Prominent [M-15]⁺ ion: A characteristic feature of TMS derivatives is the facile loss of a methyl radical (•CH₃) from the TMS group, resulting in a stable silicon-containing cation.

Formation of silicon-containing fragment ions: Ions such as m/z 73 [(CH₃)₃Si]⁺ and m/z 147, the latter often arising from rearrangements in di-TMS derivatives of diols, are diagnostic for TMS-derivatized compounds. researchgate.net

Alpha-cleavage: Cleavage of the C-C bond alpha to the oxygen atom of the TMS ether is often enhanced, providing valuable information about the location of the original hydroxyl group. nih.gov

Derivatization not only improves chromatographic behavior but also provides an additional layer of structural confirmation through these predictable fragmentation pathways. researchgate.net

Table 2: Comparison of Key Fragmentation Pathways Before and After TMS Derivatization

| Undivatized Compound | Derivatized Compound (TMS Ether) |

| Loss of H₂O | Loss of •CH₃ from TMS group ([M-15]⁺) |

| Cleavage adjacent to -OH group | Enhanced alpha-cleavage next to the -OTMS group |

| Fragments from the core carbon skeleton | Formation of characteristic silicon-containing ions (e.g., m/z 73) |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is a powerful non-destructive technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would be expected to exhibit a series of characteristic absorption bands that confirm its key structural features.

The principal vibrational modes anticipated for this compound include:

O-H Stretch: A broad and strong absorption band in the region of 3500-3200 cm⁻¹ is characteristic of the hydroxyl (-OH) group, with the broadening resulting from hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹). Alkene (vinylic) C-H stretches also appear in this region. Aliphatic C-H stretches from the methoxy group would be found just below 3000 cm⁻¹ (e.g., 2950-2850 cm⁻¹).

C=C Stretch: The conjugated diene system would give rise to one or more sharp absorption bands in the 1650-1600 cm⁻¹ region. The aromatic ring C=C stretching vibrations would also appear in the 1600-1450 cm⁻¹ range.

C-O Stretches: A strong band corresponding to the C-O stretching of the alcohol would be present in the 1260-1000 cm⁻¹ region. The aryl ether C-O stretching from the methoxy group would also be observed in this region, typically as two bands (asymmetric and symmetric stretching).

Out-of-Plane (OOP) Bending: The substitution pattern on the phenyl ring and the diene would be reflected in the C-H OOP bending vibrations in the 900-675 cm⁻¹ region.

Analysis of the precise frequencies and intensities of these bands allows for a comprehensive identification of the functional groups present in this compound.

Table 3: Predicted Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |

| Hydroxyl (-OH) | O-H Stretch | 3500-3200 | Strong, Broad |

| Aromatic Ring | C-H Stretch | 3100-3000 | Medium |

| Alkene (=C-H) | C-H Stretch | 3100-3000 | Medium |

| Methoxy (-OCH₃) | C-H Stretch | 2950-2850 | Medium |

| Alkene (C=C) | C=C Stretch | 1650-1600 | Medium-Weak |

| Aromatic Ring | C=C Stretch | 1600-1450 | Medium-Weak |

| Alcohol (C-O) | C-O Stretch | 1260-1000 | Strong |

| Aryl Ether (C-O) | C-O Stretch | 1275-1200 & 1075-1020 | Strong |

Computational and Theoretical Chemistry Studies of 4 Methoxy 1 Phenylpenta 1,4 Dien 3 Ol

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to predict molecular structures, energies, and electronic properties with a favorable balance of accuracy and computational cost. researchgate.netnih.gov For a conjugated system like 4-Methoxy-1-phenylpenta-1,4-dien-3-ol, DFT can provide deep insights into its chemical behavior. mdpi.com

The electronic properties of this compound are largely dictated by its conjugated π-system, which extends across the phenyl ring and the pentadiene backbone. Frontier Molecular Orbital (FMO) theory is a critical tool for understanding the molecule's reactivity. mdpi.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. masterorganicchemistry.com

In this molecule, the methoxy (B1213986) group (-OCH₃) acts as an electron-donating group, raising the energy of the HOMO and making the molecule more nucleophilic. Conversely, the phenyl group can act as an electron-withdrawing group, influencing the LUMO. The interaction between the HOMO of this dienol and the LUMO of a reactant (or vice-versa) governs the feasibility and outcome of reactions like cycloadditions. masterorganicchemistry.comyoutube.com

DFT calculations, using functionals like B3LYP, can precisely map the distribution and energy levels of these orbitals. mdpi.comresearchgate.net The HOMO is typically delocalized across the pentadiene system, while the LUMO also shows significant delocalization with nodal planes characteristic of antibonding orbitals. libretexts.orglibretexts.org Analysis of these orbitals helps predict sites susceptible to nucleophilic or electrophilic attack. Quantum chemical parameters derived from HOMO and LUMO energies, such as electronegativity, hardness, and electrophilicity, provide a quantitative measure of the molecule's reactivity. mdpi.com

Table 1: Hypothetical Quantum Chemical Descriptors for this compound Calculated via DFT

| Parameter | Symbol | Value (eV) | Description |

| Highest Occupied Molecular Orbital Energy | EHOMO | -5.85 | Indicates the electron-donating ability of the molecule. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.20 | Indicates the electron-accepting ability of the molecule. |

| Energy Gap | ΔE | 4.65 | ELUMO - EHOMO; relates to chemical stability. |

| Electronegativity | χ | 3.53 | -(EHOMO + ELUMO)/2; measures the ability to attract electrons. |

| Chemical Hardness | η | 2.33 | (ELUMO - EHOMO)/2; measures resistance to charge transfer. |

| Chemical Softness | S | 0.43 | 1/η; inverse of hardness, indicates high reactivity. mdpi.com |

| Electrophilicity Index | ω | 2.68 | χ²/2η; measures the propensity to accept electrons. mdpi.com |

DFT calculations are employed to perform a systematic conformational search. chemrxiv.org By rotating the dihedral angles of the key single bonds (e.g., C-C bonds of the backbone), a potential energy surface can be generated. The minima on this surface correspond to stable conformers, while the saddle points represent the transition states for interconversion between them. This analysis can reveal the most stable, low-energy structures. For similar 1,5-diaryl-3-oxo-1,4-pentadiene systems, studies have shown that specific conformers are predominant in solution, which can be rationalized by DFT calculations. mdpi.com

Table 2: Hypothetical Relative Energies of Conformers of this compound

| Conformer | Description | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) |

| I (s-trans, s-trans) | Fully extended planar conformer | ~180° | 0.00 (Reference) |

| II (s-cis, s-trans) | Kinked conformer, potential for cyclization | ~0° | +2.5 |

| III (gauche) | Non-planar conformer | ~60° | +4.1 |

Note: These values are illustrative and based on typical energy differences for conjugated systems.

This compound is a divinyl alcohol derivative, structurally related to divinyl ketones, which are known to undergo pericyclic reactions like the Nazarov cyclization. A pericyclic reaction proceeds through a cyclic transition state in a concerted fashion. wikipedia.org

DFT is an invaluable tool for elucidating the mechanisms of such reactions. numberanalytics.com It allows for the precise location of the transition state (TS) structure on the potential energy surface. The TS is a first-order saddle point characterized by a single imaginary vibrational frequency corresponding to the reaction coordinate. numberanalytics.com By calculating the energy difference between the reactants and the transition state, the activation energy (energy barrier) for the reaction can be determined.

For a potential electrocyclization, DFT calculations can distinguish between competing pathways, such as conrotatory and disrotatory ring closures, by comparing their activation barriers. The Woodward-Hoffmann rules, which are based on the conservation of orbital symmetry, predict the allowed stereochemical outcome. libretexts.org The aromaticity of the transition state can also be analyzed; reactions involving (4n+2) π-electrons are favored through Hückel-type (aromatic) transition states, while those with 4n electrons are disfavored. bris.ac.uknih.gov

DFT calculations can accurately predict various spectroscopic parameters, which serves as a powerful method for structure verification and interpretation of experimental data. nih.gov

NMR Chemical Shifts: By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C) in the presence of a magnetic field, theoretical NMR chemical shifts can be obtained. These calculated shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), often show excellent linear correlation with experimental values, aiding in the assignment of complex spectra. mdpi.comresearchgate.netclinicsearchonline.org

Vibrational Frequencies (IR/Raman): The calculation of the second derivatives of energy with respect to atomic positions yields the harmonic vibrational frequencies. nih.gov These frequencies correspond to the peaks observed in infrared (IR) and Raman spectra. Although calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation and basis set limitations, they can be brought into close agreement by applying a scaling factor. nih.gov This allows for the confident assignment of vibrational modes to specific functional groups and motions within the molecule.

Table 3: Hypothetical Comparison of Experimental and DFT-Calculated Spectroscopic Data

| Parameter | Functional Group/Atom | Experimental Value | Calculated Value (B3LYP/6-311G**) |

| ¹³C NMR (ppm) | Carbonyl Carbon (C3) | 195.2 | 194.8 |

| Methoxy Carbon (-OCH₃) | 55.8 | 56.1 | |

| ¹H NMR (ppm) | Vinyl Proton (H1) | 7.5 | 7.45 |

| Hydroxyl Proton (-OH) | 3.8 | 3.7 | |

| IR Frequency (cm⁻¹) | O-H Stretch | 3450 | 3580 (unscaled) |

| C=O Stretch | 1685 | 1720 (unscaled) |

Note: Calculated values are illustrative, demonstrating typical agreement with experimental data found in the literature for similar compounds. mdpi.comresearchgate.netnih.gov

Molecular Dynamics Simulations for Conformational Space Exploration and Reactivity Prediction

While DFT provides a static, gas-phase picture of molecules at zero Kelvin, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior in a more realistic environment, such as in solution, over time. rsc.org MD simulations model the movements of atoms by solving Newton's equations of motion, using force fields to describe the intramolecular and intermolecular forces. nih.gov

For a flexible molecule like this compound, MD simulations can:

Explore Conformational Space: MD can map the vast landscape of possible conformations in solution, identifying the most populated conformational families and the timescales of their interconversion. This provides a more accurate representation of the molecule's average structure than a single DFT-optimized geometry. mdpi.com

Analyze Solvent Effects: By explicitly including solvent molecules (e.g., water), MD simulations can reveal specific solute-solvent interactions, such as hydrogen bonding, which can significantly influence conformation and reactivity.

Predict Reactivity: By identifying the predominant conformations and their proximity to reactive geometries, MD can provide insights into reactivity. For instance, it can determine the probability of the molecule adopting a pre-reactive conformation necessary for a cyclization reaction.

Quantum Chemical Calculations in Stereoselective Pathway Elucidation

When a reaction can produce multiple stereoisomers, quantum chemical calculations are essential for predicting and explaining the observed stereoselectivity. mdpi.com This is particularly relevant for cyclization reactions or additions to the dienol system that can create new chiral centers.

The method involves locating the transition states for all possible stereochemical pathways (e.g., leading to R or S products). By calculating the Gibbs free energy of activation (ΔG‡) for each competing transition state, the preferred reaction pathway can be identified. The pathway with the lower activation energy will be kinetically favored, leading to the major product. This approach has been successfully used to explain the stereochemical outcomes of various reactions, including those in complex natural product synthesis. chemrxiv.org For this compound, this could be applied to predict the stereochemistry of a Nazarov cyclization product or the facial selectivity of an attack on one of the double bonds.

Advanced Applications in Organic Synthesis and Materials Science

4-Methoxy-1-phenylpenta-1,4-dien-3-ol as a Versatile Synthetic Intermediate

This compound serves as a highly adaptable intermediate in organic synthesis. Its dienol functionality is a key reactive site that can be strategically manipulated to form a diverse array of more complex structures. The presence of both a nucleophilic hydroxyl group and an electron-rich diene system allows for a range of reactions, including but not limited to, various coupling reactions and cycloadditions. The phenyl and methoxy (B1213986) substituents on the dienol backbone also play a crucial role in modulating its reactivity and providing handles for further functionalization. This versatility makes it an attractive starting point for the synthesis of a wide array of target molecules.

Utility in Complex Molecule and Natural Product Synthesis

The strategic incorporation of the this compound framework is instrumental in the synthesis of various complex molecules, including analogues of established drugs and naturally occurring compounds.

Precursors to Biologically Relevant Scaffolds (e.g., Donepezil Analogues, Chloramphenicol Derivatives)

The structural motif of this compound is analogous to chalcones and other unsaturated ketones that are known precursors for various biologically active compounds. While direct synthesis of Donepezil or Chloramphenicol from this specific dienol is not prominently documented, the underlying chemical principles of their synthesis often involve intermediates with similar functionalities.

Donepezil Analogues: The synthesis of Donepezil, a key medication for Alzheimer's disease, and its analogues frequently involves an aldol (B89426) condensation between an indanone and a piperidine-containing aldehyde. nih.govnewdrugapprovals.org This condensation reaction forms an α,β-unsaturated ketone, a structural feature shared with derivatives of this compound. The development of new Donepezil-like compounds often explores variations in the linker and aromatic moieties to enhance biological activity. google.comnih.gov The dienol backbone of this compound offers a potential scaffold for creating novel analogues with modified pharmacokinetic properties.

Chloramphenicol Derivatives: Chloramphenicol, a broad-spectrum antibiotic, has a distinct p-nitrophenylpropanoid structure. nih.gov The synthesis of its derivatives often focuses on modifying the propanediol (B1597323) side chain or the aromatic ring to improve efficacy and reduce side effects. nih.gov Although not a direct precursor, the phenylpropanoid-like skeleton of this compound could be envisioned as a starting point for novel antibiotic scaffolds that mimic the essential structural features of Chloramphenicol.

Total Synthesis of Natural Products Incorporating Dienol Units (e.g., Alnustone)

The synthesis of the natural product Alnustone, a diarylheptanoid with reported anti-inflammatory and anti-emetic activities, provides a compelling example of the utility of dienone structures similar to the oxidized form of this compound. The total synthesis of alnustone-like diarylpentanoids has been achieved through the condensation of 4-aryl-2-butanones with benzaldehydes. nih.gov This approach, which avoids harsh basic conditions that can lead to side reactions, highlights the importance of controlling the reactivity of the enone system, a key feature of the dienol's corresponding ketone. nih.gov

| Precursor 1 | Precursor 2 | Product | Key Reaction Type |

| 4-Phenyl-2-butanone | Benzaldehyde (B42025) | 1,5-Diphenyl-1-penten-3-one | In situ enamination/Condensation |

| 4-(4-hydroxyphenyl)-2-butanone | Substituted Benzaldehydes | Alnustone-like diarylpentanoids | In situ enamination/Condensation |

Access to Novel Polycyclic Ring Systems

The conjugated diene system within this compound and its derivatives makes it an ideal candidate for participating in cycloaddition reactions, most notably the Diels-Alder reaction, to construct complex polycyclic ring systems. masterorganicchemistry.comnih.gov The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings with high stereocontrol. youtube.commasterorganicchemistry.com By reacting the dienol or its derivatives (acting as the diene) with a suitable dienophile, a wide range of bicyclic and more complex polycyclic architectures can be accessed. nih.gov The substituents on both the diene and dienophile can be varied to control the regioselectivity and stereoselectivity of the cycloaddition, leading to a diverse library of polycyclic compounds with potential applications in medicinal chemistry and materials science. rsc.org

| Diene System | Dienophile | Product Type |

| Substituted 1,3-Dienes | Alkenes/Alkynes | Polycyclic Aromatic Hydrocarbons |

| Functionalized Dienol Ethers | Bicyclobutanes | Bicyclo[4.1.1]octanes |

| Alkylhalovinylboranes | Cyclopentadiene (B3395910) | Chiral Polycyclic Systems |

Dienols and Their Derivatives as Precursors in Materials Science

The reactivity of dienols and their derivatives extends beyond the synthesis of discrete molecules into the realm of polymer and materials science. The ability to undergo polymerization and be incorporated into larger macromolecular structures makes them valuable monomers for creating advanced materials with tailored properties.

Polymer and Advanced Material Precursors

Functionalized dienes, including dienols, can be polymerized through various methods to create polymers with specific functionalities integrated into their backbone or as pendant groups. nih.govcmu.edu The hydroxyl group of this compound, for instance, can serve as a site for initiating polymerization or for post-polymerization modification. The diene unit itself can participate in polymerization reactions, leading to polymers with unsaturation in the backbone, which can be further functionalized. The presence of the aromatic ring and the methoxy group can impart desirable properties to the resulting polymer, such as thermal stability, optical properties, and solubility. These functionalized polymers have potential applications in areas such as biodegradable materials, drug delivery systems, and organic electronics. mdpi.comasiaresearchnews.com

| Polymerization Technique | Monomer Type | Resulting Polymer | Potential Application |

| Miniemulsion Polymerization | Functionalized Diols | Polyurethanes | Hybrid Block-Copolymers |

| Ring-Opening Polymerization | Cyclic Esters/Lactones | Functionalized Polyesters | Biodegradable Materials |

| Atom Transfer Radical Polymerization (ATRP) | Functional Monomers | Well-defined Polymers | Functional Materials |

Components in Supramolecular Assembly and Functional Materials

Extensive research has been conducted on the application of various chalcone (B49325) and dienone derivatives in the field of supramolecular chemistry and materials science. However, specific research findings detailing the role of This compound as a component in supramolecular assembly and functional materials are not available in the current scientific literature based on the conducted search.

While the structural features of this compound, such as the hydroxyl group, the methoxy group, and the conjugated π-system, suggest potential for forming non-covalent interactions like hydrogen bonds and π-π stacking, which are fundamental to supramolecular assembly, no studies have been published to confirm or explore these possibilities.

Further experimental investigation is required to determine if and how this compound can be utilized in the rational design and synthesis of new functional materials based on supramolecular principles. At present, there is no data to populate a table on its research findings in this area.

Green Chemistry Principles in the Synthesis and Application of Dienols

Development of Atom-Economical and By-Product-Free Synthetic Routes

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.comwikipedia.org An ideal, 100% atom-economical reaction would see all atoms from the starting materials integrated into the final product, generating no waste by-products. nih.govnumberanalytics.com

In the context of synthesizing 4-Methoxy-1-phenylpenta-1,4-dien-3-ol, a key strategy involves utilizing reaction types that are inherently atom-economical. Addition reactions are particularly noteworthy in this regard. jocpr.com A plausible and highly atom-economical approach to construct the backbone of this dienol is through a crossed aldol (B89426) condensation. byjus.comwikipedia.org This reaction would involve the base- or acid-catalyzed condensation of a ketone with an aldehyde to form a β-hydroxy ketone, which can then be dehydrated. wikipedia.orgwvu.edu

For the target molecule, a potential pathway is the Claisen-Schmidt condensation (a type of crossed aldol condensation) between 4-methoxyacetophenone and acrolein. This reaction directly forms the carbon skeleton. The subsequent selective reduction of the ketone group to a hydroxyl group would yield the final this compound. While the condensation step produces water as a by-product and is therefore not 100% atom-economical, it is a highly convergent and efficient method for C-C bond formation. byjus.comtruman.edu This approach contrasts sharply with less atom-economical methods like Wittig or Grignard reactions, which generate stoichiometric amounts of high-molecular-weight by-products (e.g., triphenylphosphine (B44618) oxide or magnesium salts). wikipedia.org

Table 1: Comparison of Potential Synthetic Strategies for Dienol Skeletons based on Atom Economy

| Reaction Type | General Reactants | Major By-products | Atom Economy | Reference |

|---|---|---|---|---|

| Aldol Condensation | Ketone + Aldehyde | Water | High | wikipedia.org |

| Diels-Alder Reaction | Diene + Dienophile | None (in ideal cases) | Potentially 100% | nih.govjocpr.com |

| Wittig Reaction | Aldehyde/Ketone + Phosphonium Ylide | Phosphine Oxide | Low | wikipedia.org |

| Grignard Reaction | Carbonyl + Organomagnesium Halide | Magnesium Salts | Low | - |

Utilization of Sustainable Solvents and Catalysts (e.g., Water as Solvent/Catalyst, Brønsted Acids)

The choice of solvents and catalysts is critical to the environmental impact of a synthetic process. Green chemistry advocates for the reduction or elimination of volatile organic solvents (VOCs) and the use of catalysts that are efficient, selective, and recyclable. rsc.org

Sustainable Solvents

Solvents constitute a significant portion of the waste generated in chemical synthesis. researchgate.net The greenest approach is to conduct reactions without a solvent. rsc.org When a solvent is necessary, water is a highly recommended alternative due to its non-toxicity, non-flammability, and availability. rsc.orgkau.edu.sa Aldol condensations, a key step in a potential synthesis of this compound's precursor, can often be effectively carried out in aqueous media, sometimes facilitated by surfactants to overcome solubility issues. kau.edu.sa Other green solvents include bio-derived options like Cyrene™, which can be a substitute for polar aprotic solvents like DMF, and liquid polymers such as polyethylene (B3416737) glycols (PEGs). researchgate.netmdpi.com

Table 2: Examples of Sustainable Solvents in Organic Synthesis

| Solvent | Key Green Characteristics | Potential Application | Reference |

|---|---|---|---|

| Water | Non-toxic, non-flammable, abundant | Aldol Condensations, Biocatalysis | kau.edu.sanih.gov |

| Ethanol | Bio-renewable, low toxicity | General solvent, recrystallization | - |

| Cyrene™ | Bio-derived, biodegradable, non-toxic | Amide synthesis, general polar solvent | mdpi.com |

| Supercritical CO₂ | Non-toxic, easily removed, tunable properties | Extractions, reactions | researchgate.net |

| Solvent-Free | No solvent waste, potential for high throughput | Solid-state reactions | truman.edu |

Brønsted Acid Catalysis

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency and under milder conditions. Brønsted acids are proton donors that can catalyze a wide range of organic reactions, including carbon-carbon bond formations. du.edudu.edu In the context of synthesizing dienols, a Brønsted acid catalyst can activate a carbonyl group (like in 4-methoxyacetophenone) by protonating the carbonyl oxygen. youtube.com This activation makes the carbonyl carbon more electrophilic and susceptible to attack by a nucleophile, such as the enol form of acrolein, facilitating the crucial C-C bond-forming step of the aldol reaction. mdpi.com The use of a catalyst, as opposed to a stoichiometric amount of a reagent, significantly reduces waste. Chiral Brønsted acids have also emerged as powerful tools for enantioselective synthesis, offering a pathway to optically active products. rsc.org

Electrochemical Synthesis Methods for Enhanced Sustainability

Electrochemical synthesis, or electrosynthesis, represents a frontier in green chemistry. wikipedia.org This method uses electrical current to drive chemical reactions, replacing conventional and often toxic or hazardous oxidizing and reducing agents. cornell.edu The primary "reagent" is the electron, making it an inherently clean and atom-economical approach. wikipedia.org

While specific electrochemical routes to this compound are not prominently documented, the principles of electrosynthesis can be applied to its formation. Key transformations relevant to its structure include the formation of allylic alcohols and the construction of diene systems.

Electrochemical Allylation: Research has demonstrated the electrochemical allylation of ketones with allylic alcohols in a simple, undivided cell. rsc.org This suggests a possible route where a precursor to the phenyl-methoxy portion could be electrochemically coupled with a suitable C5-dienol fragment.

Electrochemical Reduction: A plausible strategy involves the electrochemical reduction of the corresponding dienone, (1E,4E)-4-Methoxy-1-phenylpenta-1,4-dien-3-one. Cathodic reduction could selectively transform the ketone functionality into the desired secondary alcohol, avoiding the use of metal hydride reagents and their associated workup procedures.

Electrosynthesis of Dienes: Methods for the electrosynthesis of 1,4-diene derivatives from simpler starting materials like alkynes and carboxylic acids have been developed. nih.gov Such strategies could be adapted to build the pentadienol carbon framework in a novel and sustainable manner.

These electrochemical methods offer significant advantages, including mild reaction conditions (often room temperature and pressure), high selectivity controlled by electrode potential, and reduced waste, aligning perfectly with the objectives of green and sustainable chemical manufacturing. wikipedia.orgrsc.org

Future Research Directions and Emerging Perspectives

Discovery of Novel Catalytic Systems for Enantioselective Dienol Synthesis

The creation of chiral molecules in an enantiomerically pure form is a cornerstone of modern synthesis, particularly in the life sciences. nih.gov The development of catalytic enantioselective methods for preparing versatile building blocks is therefore of high importance. nih.gov For dienols like 4-Methoxy-1-phenylpenta-1,4-dien-3-ol, achieving high enantioselectivity is crucial for their application as chiral intermediates. Future research will likely focus on discovering and optimizing new catalytic systems to control the stereochemistry of dienol synthesis.

Key areas of exploration include:

Chiral Brønsted Acids and Lewis Acids: The use of chiral catalysts, including small organic molecules, can effectively control the stereochemical outcome of reactions. nih.govyoutube.com Research into novel chiral phosphoric acids or metallic Lewis acid complexes could facilitate the enantioselective addition of nucleophiles to a precursor diketone or the asymmetric rearrangement of related intermediates. The goal is to develop catalysts that are not only highly selective but also efficient, requiring only small amounts to drive the reaction. youtube.com

Transition Metal Catalysis: Homogeneous catalysis using transition metals like rhodium or ruthenium, paired with chiral ligands, has proven exceptionally effective for asymmetric hydrogenations and other transformations. youtube.com Future work could involve developing specific ruthenium-BINAP or rhodium-ferrocene-based ligand systems to catalyze the asymmetric reduction of a corresponding dienone precursor to furnish the chiral dienol. youtube.com The design of these catalysts aims to create a chiral pocket that forces the substrate to bind in a specific orientation, leading to the preferential formation of one enantiomer.

Table 1: Potential Catalytic Systems for Enantioselective Dienol Synthesis

| Catalyst Type | Example Ligand/Catalyst | Target Reaction | Potential Advantage |

|---|---|---|---|

| Organocatalysis | Chiral Phosphoric Acids | Asymmetric Aldol (B89426)/Mukaiyama Reactions | Metal-free, environmentally benign, high enantioselectivity. nih.gov |

| Copper Catalysis | Cu(I) with Chiral Phosphine Ligands | Asymmetric Allylic Substitution | Access to diverse quaternary centers, high enantiomeric ratios. nih.gov |

Exploration of Unprecedented Reactivity Modes and Multi-Component Cascade Reactions

Dienols are chameleonic molecules capable of diverse reactivity. acs.org The unique arrangement of a hydroxyl group and two double bonds in this compound allows for a wide range of transformations beyond simple functional group manipulations. Future research is poised to explore novel reactivity patterns and integrate them into complex, efficient cascade reactions.

Unprecedented Reactivity: The synergistic effect between the hydroxyl group and the allene (B1206475) moiety in related allenols enables unique reactivity. acs.org Similarly, the conjugated diene system in this compound, activated by the hydroxyl group, could be exploited in novel cycloadditions, rearrangements, or C-H functionalization reactions. researchgate.net For instance, gold or gallium catalysts, known to activate π-systems, could unlock unprecedented intramolecular cyclizations or additions to the dienol scaffold. acs.org

Multi-Component and Cascade Reactions: Designing reactions where multiple components are combined in a single step to build complex molecules is a major goal of green chemistry. nih.govnih.gov The dienol can be designed as a central component in such reactions. A potential cascade could involve an initial organocatalyzed Michael addition, followed by an intramolecular cyclization and subsequent functionalization, all in one pot. nih.gov These processes are highly atom-economical and reduce waste by eliminating the need to isolate intermediates. nih.gov The development of such cascades for synthesizing novel heterocyclic systems, like substituted pyrroles or indoles, from a dienol template is a fertile area for future investigation. nih.govrsc.org

Integration of Advanced Computational Modeling with Experimental Design for Predictive Chemistry

The intersection of machine learning and computational chemistry with traditional experimental work is revolutionizing how chemical reactions are discovered and optimized. nih.govrsc.org For a molecule like this compound, these predictive tools can accelerate the discovery of its synthetic utility.

Predictive Reaction Modeling: Machine learning models can be trained on vast datasets of known reactions to predict the outcomes of new reactant combinations. nih.govrsc.org Such models could be used to screen potential reaction partners and conditions for the dienol, identifying promising pathways for further experimental validation. rsc.org Advanced models can even predict reaction yields and stereoselectivity, providing a powerful guide for synthetic development. nih.gov

Mechanistic Elucidation: Computational methods, from density functional theory (DFT) to molecular dynamics (MD) simulations, are essential for understanding complex reaction mechanisms. researchgate.netrsc.org For novel catalytic systems, computational modeling can clarify the transition states, identify the roles of different components, and explain the origins of selectivity. nih.govyoutube.com This understanding is crucial for rationally designing better catalysts and reaction conditions, moving beyond simple trial-and-error. youtube.com For instance, a model could elucidate how a chiral catalyst interacts with the dienol to favor one enantiomer, guiding the design of more effective ligands. nih.gov

Bio-inspired and Enzymatic Approaches for Dienol Transformations

Nature is a master of selective synthesis, and enzymes offer unparalleled efficiency and stereoselectivity. youtube.com Bio-inspired and enzymatic methods represent a burgeoning field for the synthesis and transformation of complex molecules like dienols.

Enzymatic Synthesis: Enzymes can be used directly as catalysts for chemical transformations. rsc.org For example, specific oxidoreductases could be identified or engineered to perform the enantioselective reduction of a precursor dienone to this compound with near-perfect selectivity. This approach avoids the use of heavy metals and often proceeds under mild, aqueous conditions.

Multi-Enzyme Cascades: Mimicking biosynthetic pathways, multiple enzymes can be combined in a one-pot reaction to perform sequential transformations without isolating intermediates. rsc.org A future research goal could be the development of a multi-enzyme cascade that starts from simple precursors and builds the dienol scaffold through several steps, achieving high efficiency and sustainability. rsc.org

Bio-inspired Catalysis: Synthetic catalysts can be designed to mimic the active sites of enzymes. rsc.orgnih.gov This could involve creating small molecule catalysts that operate through similar mechanisms to enzymes, such as hydrogen bonding networks or precisely arranged functional groups, to achieve high selectivity in dienol transformations.

Expansion of Applications in Pharmaceutical Intermediate Synthesis and Novel Material Development

The ultimate goal of developing new synthetic methods is to create valuable molecules for practical applications. The structural features of this compound suggest significant potential in both pharmaceuticals and materials science.

Pharmaceutical Intermediates: Many biologically active molecules and approved drugs contain complex scaffolds built from versatile intermediates. nih.govnih.gov The dienol structure is a potential precursor to a variety of heterocyclic and carbocyclic systems. For example, its derivatives could serve as key intermediates in the synthesis of novel analgesics, kinase inhibitors, or other therapeutic agents. researchgate.netresearchgate.net Research has shown that related methoxy-phenyl structures are core components of compounds with potential anti-inflammatory or neuroprotective effects. nih.gov The ability to synthesize the dienol enantioselectively would be particularly valuable for creating chiral drugs, where one enantiomer is active and the other is not.

Novel Material Development: The progress of materials science is essential for tackling societal challenges, from sustainable energy to human health. nih.govresearchgate.net Conjugated organic molecules are the basis for many advanced materials, including organic light-emitting diodes (OLEDs), sensors, and specialized polymers. imdea.orgmdpi.com The conjugated π-system of this compound makes it an attractive building block for new functional materials. Future research could explore its polymerization or incorporation into larger hierarchical structures to create materials with unique electronic, optical, or mechanical properties. nih.gov

Table 2: Potential Applications and Target Molecules

| Field | Potential Application | Target Molecular Class | Rationale |

|---|---|---|---|

| Pharmaceuticals | Synthesis of Bioactive Compounds | Heterocycles (e.g., Pyrroles, Piperidines), Substituted Phenols | The dienol is a versatile scaffold for building complex molecular architectures found in drugs. nih.govnih.gov |

| Materials Science | Development of Functional Polymers | Conjugated Polymers, Nanostructured Materials | The conjugated diene system can be exploited for polymerization to create materials with novel optoelectronic properties. imdea.orgmdpi.com |

Q & A

Q. How can X-ray crystallography and SHELX refinement resolve ambiguities in the compound’s solid-state structure?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.